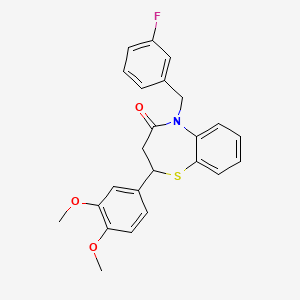

2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound that belongs to the benzothiazepine class. It has been studied primarily for its antitumor properties against various cancer cell lines (Mortimer et al., 2006).

Synthesis Analysis

The synthesis of 2-phenylbenzothiazoles, including the compound , typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions (Mortimer et al., 2006). Alternative synthesis routes have also been explored for related benzothiazepine derivatives, utilizing different starting materials and reaction conditions (Pant et al., 2021).

Molecular Structure Analysis

Benzothiazepine compounds like this one typically possess a seven-membered ring structure incorporating nitrogen and sulfur atoms. The specific molecular structure of this compound has been characterized by various analytical and spectral methods, including IR, NMR, and mass spectrometry (Hofmann & Fischer, 1987).

Chemical Reactions and Properties

This compound can undergo various chemical reactions characteristic of benzothiazepines. For instance, alkylation and oxidation reactions have been documented for similar compounds (Schwarz et al., 1999). These reactions can alter the compound's chemical properties and biological activity.

Physical Properties Analysis

The physical properties of benzothiazepines generally include solid-state characteristics and solubility in various solvents. These properties are influenced by the specific substituents and structure of the compound (Volovnenko et al., 2011).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interactions with biological molecules are key for understanding the potential applications of this compound. Its antitumor activity suggests specific interactions with cancer cells, although the exact mechanisms may vary based on its chemical structure (Mortimer et al., 2006).

Applications De Recherche Scientifique

Binding Characteristics and Ligand Potency

Research has identified that compounds related to 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, such as DAA1106, show potent and selective binding to peripheral benzodiazepine receptors (PBRs) in the brain. The binding characteristics of these compounds indicate potential for elucidating physiological relevance of events mediated through PBRs, offering insights into brain function and potential therapeutic targets for neurological conditions (Chaki et al., 1999).

Anticancer Properties

A derivative of this compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. This suggests its potential as a lead compound for developing new cancer therapies, emphasizing its role in antiproliferative activity and providing a foundation for further medicinal chemistry exploration (Mortimer et al., 2006).

Bioactivation and Cytochrome P450 Involvement

The bioactivation processes of fluorinated benzothiazoles, including variants of the compound , involve cytochrome P450 enzymes. This interaction suggests that modifications to the benzothiazole structure can impact antitumor efficacy and selectivity, offering a pathway to optimize cancer therapeutic agents through understanding enzyme-mediated activation and deactivation pathways (Wang & Guengerich, 2012).

Potential for Drug Delivery Systems

Exploratory research into apoferritin formulations for antitumor benzothiazoles, like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, indicates a promising approach for overcoming solubility challenges. These formulations could enhance the delivery and efficacy of such compounds in cancer treatment, highlighting the compound's adaptability and potential for inclusion in novel drug delivery systems (Breen et al., 2019).

Synthesis and Chemical Properties

Studies on the synthesis and properties of related benzothiazepine derivatives provide insights into the chemical behavior and potential applications of these compounds in medicinal chemistry. The exploration of synthesis methods and chemical reactivity supports the development of new drugs based on the benzothiazepine scaffold, opening avenues for therapeutic innovation (Hofmann & Fischer, 1987).

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO3S/c1-28-20-11-10-17(13-21(20)29-2)23-14-24(27)26(15-16-6-5-7-18(25)12-16)19-8-3-4-9-22(19)30-23/h3-13,23H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAGSWMECRLJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC4=CC(=CC=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)

![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2489184.png)

![1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2489185.png)

![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2489188.png)

![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)